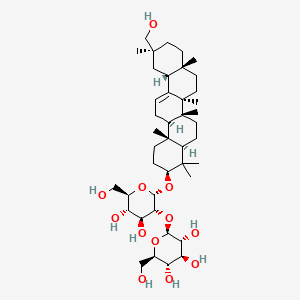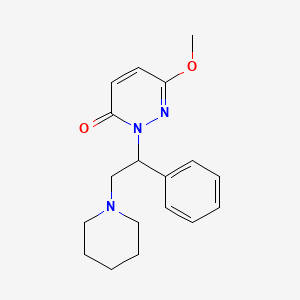
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside is a triterpenoid saponin derived from oleanolic acid. This compound is isolated from the roots of Pulsatilla chinensis and exhibits significant antineoplastic activity . It is a tetrasaccharide derivative of oleanolic acid, which is a pentacyclic triterpene widely found in various plants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves multiple steps, starting from oleanolic acid. The process includes glycosylation reactions where glucopyranosyl groups are attached to the oleanolic acid backbone under specific conditions . The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, such as the roots of Pulsatilla chinensis. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the oleanolic acid backbone .
科学研究应用
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside has a wide range of scientific research applications:
作用机制
The mechanism of action of 18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the proliferation of neoplastic cells, possibly through the modulation of signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and receptors involved in cancer cell metabolism .
相似化合物的比较
Similar Compounds
Ursolic Acid: An isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another triterpenoid with antineoplastic properties.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts . This unique structure contributes to its potent antineoplastic activity and makes it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
134250-17-2 |
|---|---|
分子式 |
C42H70O12 |
分子量 |
767.0 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-37(2)26-10-13-42(7)27(9-8-22-23-18-38(3,21-45)14-15-39(23,4)16-17-41(22,42)6)40(26,5)12-11-28(37)53-36-34(32(49)30(47)25(20-44)52-36)54-35-33(50)31(48)29(46)24(19-43)51-35/h8,23-36,43-50H,9-21H2,1-7H3/t23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,38-,39+,40-,41+,42+/m0/s1 |
InChI 键 |
QLHJFKCTLQQACH-OJMHWDRPSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)CO |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)





![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)

